N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine
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Description
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine, also known as Methylthioadenosine/MTA, is a naturally occurring molecule that plays a crucial role in various biological processes. MTA is a sulfur-containing nucleoside that is formed during the breakdown of S-adenosylmethionine (SAM), which is a universal methyl donor in cells. MTA is involved in regulating various cellular processes, including gene expression, protein synthesis, and cell signaling.
Scientific Research Applications
Synthesis and Characterization
- N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine and related compounds have been synthesized through various chemical reactions that illustrate their potential in creating heterocyclic compounds with diverse applications. For example, an efficient synthesis method for new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives was developed using a five-component cascade reaction. This method highlights the chemical versatility and potential utility of these compounds in further pharmaceutical and chemical research (Hosseini & Bayat, 2019).
Advanced Materials
- In the field of materials science, certain derivatives of N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine have been investigated for their potential in creating high-performance materials. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for instance, have been synthesized, offering high refractive indices and small birefringence, alongside good thermomechanical stabilities. These materials are of particular interest for applications requiring transparent and colorless materials with high performance and stability (Tapaswi et al., 2015).
Chemical Reactions and Methodologies
- Research on N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine has also contributed to the development of new chemical reactions and methodologies. For instance, the design of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate as a reagent for the nitration of aromatic compounds by in situ generation of NO(2) in acidic media. This innovative approach offers a more efficient method for the nitration of aromatic compounds, demonstrating the role of these compounds in advancing synthetic chemistry techniques (Zolfigol et al., 2012).
properties
IUPAC Name |
N-methyl-6-(1-methylimidazol-2-yl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S/c1-10-7-6(15(16)17)8(13-5-12-7)18-9-11-3-4-14(9)2/h3-5H,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHDKGHOFRNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)SC2=NC=CN2C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine |
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